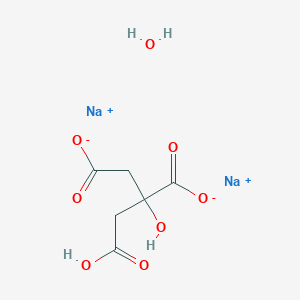
Disodium hydrogen citrate sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hydrogen citrate sesquihydrate is a reagent employed in the investigation of mediatorless laccase cathodes as half-cell electrode under galvanostatic load by using a two-compartment set up . It is used in the extraction of organ/tissue samples . It is also known as an acid salt of citric acid .
Molecular Structure Analysis
The molecular formula of Disodium hydrogen citrate sesquihydrate is C6H6Na2O7·1.5H2O . The molecular weight is 263.11 g/mol .Physical And Chemical Properties Analysis
Disodium hydrogen citrate sesquihydrate is a white crystalline powder . It has a melting point of 149 °C . It is soluble in water .Relevant Papers One paper discusses the crystal structure of Disodium hydrogen citrate sesquihydrate . Another paper mentions its use in the investigation of mediatorless laccase cathodes .
Aplicaciones Científicas De Investigación
Investigation of Mediatorless Laccase Cathodes
Disodium hydrogen citrate sesquihydrate is used as a reagent in the investigation of mediatorless laccase cathodes as half-cell electrode under galvanostatic load by using a two-compartment set up . This application is crucial in the field of electrochemistry and energy storage.
Extraction of Organ/Tissue Sample
This compound is used in the extraction of organ/tissue samples . It is particularly useful in the field of biochemistry and molecular biology where tissue samples need to be extracted for further analysis.
Analysis of Multiclass Pesticides
Disodium hydrogen citrate sesquihydrate is used in the analysis of multiclass pesticides by multiresidue method based on the sample preparation by modified QuEChERS and detection by GC coupled to single quadruple mass spectrometery . This application is significant in the field of environmental science and food safety.
Use in QuEChERS Extraction Methods
It may be used in the extraction of organ/tissue sample using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods . This is a widely used method in the field of analytical chemistry.
Mecanismo De Acción
Target of Action
Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Mode of Action
Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .
Biochemical Pathways
The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .
Pharmacokinetics
It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .
Result of Action
The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Propiedades
IUPAC Name |
disodium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQCYSOYHAYII-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium hydrogen citrate sesquihydrate | |
CAS RN |
6132-05-4 |
Source


|
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


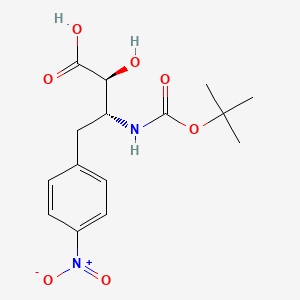
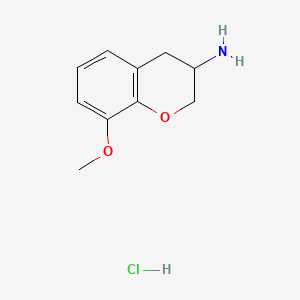
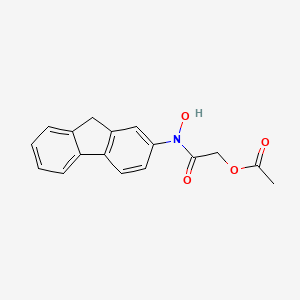

![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)
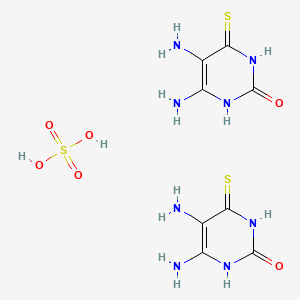

![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)
